Tyrosinase (206-214) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase (206-214), human, is a peptide consisting of nine amino acids with the sequence Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe. This peptide is an epitope of the enzyme tyrosinase, which is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes. Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin and other pigments from tyrosine by oxidation. The peptide Tyrosinase (206-214) is significant in immunotherapy research, particularly for melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrosinase (206-214), human, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Tyrosinase (206-214) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Tyrosinase (206-214) primarily undergoes oxidation reactions. The enzyme tyrosinase catalyzes the hydroxylation of monophenols to diphenols and the subsequent oxidation of diphenols to quinones. These reactions are crucial in melanin biosynthesis .
Common Reagents and Conditions:
Oxidation: Tyrosinase uses molecular oxygen (O₂) as a co-substrate to oxidize phenolic compounds.
Hydroxylation: The enzyme requires copper ions (Cu²⁺) at its active site to facilitate the hydroxylation of tyrosine to L-DOPA (dihydroxyphenylalanine).
Major Products: The primary products of tyrosinase-catalyzed reactions are melanin precursors, such as dopaquinone, which eventually polymerize to form melanin .
Scientific Research Applications
Tyrosinase (206-214), human, has several significant applications in scientific research:
Immunotherapy: It is used to generate melanoma-specific T cells for adoptive immunotherapy. .
Peptide Vaccines: It is employed in the development of peptide vaccines for HLA-A24+ melanoma patients.
Cosmetic Industry: Tyrosinase inhibitors are explored for their potential in skin-whitening products to control hyperpigmentation.
Agricultural Research: Tyrosinase inhibitors are studied for their role in preventing browning in fruits and vegetables.
Mechanism of Action
Tyrosinase (206-214) exerts its effects through its interaction with the immune system. The peptide is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes, which target melanoma cells expressing tyrosinase. This recognition leads to the activation of T cells, which then attack and destroy the melanoma cells .
At the molecular level, tyrosinase catalyzes the conversion of tyrosine to dopaquinone through a series of oxidation reactions. The enzyme’s active site contains copper ions that facilitate these reactions. The hydroxylation of tyrosine to L-DOPA and the subsequent oxidation to dopaquinone are critical steps in melanin biosynthesis .
Comparison with Similar Compounds
Tyrosinase (368-376), human: Another peptide epitope of tyrosinase recognized by HLA-A24 restricted lymphocytes.
Tyrosinase (1-9), human: A shorter peptide epitope of tyrosinase with similar immunological properties.
Uniqueness: Tyrosinase (206-214) is unique due to its specific sequence and its ability to be recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes. This specificity makes it particularly valuable in the context of melanoma immunotherapy .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTHINDBILABAB-WDGXTDPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H83N15O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1186.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.